XIE18-6
Description
XIE18-6 is a novel small-molecule inhibitor of INK4C (p18 protein) discovered through 3D virtual screening . It specifically targets p18, a cyclin-dependent kinase inhibitor (CDKI), to promote the ex vivo expansion of hematopoietic stem cells (HSCs) in both murine and human models . The compound exhibits a half-maximal effective dose (ED50) of 105.5 nM in single-cell culture assays, demonstrating its potency in enhancing HSC proliferation while preserving stem cell multipotency . Mechanistically, this compound inhibits p18 to activate CDK4/6, thereby driving HSC division and maintaining primitive phenotypes .
Properties
CAS No. |
1286862-52-9 |
|---|---|
Molecular Formula |
C18H15NO6S |
Molecular Weight |
373.379 |
IUPAC Name |
4-Acetylamino-benzenesulfonic acid 4-methyl-2-oxo-2H-chromen-7-yl ester |
InChI |
InChI=1S/C18H15NO6S/c1-11-9-18(21)24-17-10-14(5-8-16(11)17)25-26(22,23)15-6-3-13(4-7-15)19-12(2)20/h3-10H,1-2H3,(H,19,20) |
InChI Key |
LOMKFWDFEIQKOS-UHFFFAOYSA-N |
SMILES |
O=S(C1=CC=C(NC(C)=O)C=C1)(OC2=CC(O3)=C(C=C2)C(C)=CC3=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
XIE18-6, XIE18 6, XIE186 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
A systematic structure-activity relationship (SAR) study was conducted to optimize XIE18-6, generating 41 analogs with enhanced potency and solubility . Below is a detailed comparison of key analogs:
Table 1: Structural Modifications and Bioactivity of this compound Analogs
Key Comparative Insights
Stereochemical Influence : R-configuration analogs (e.g., Compound 22) exhibit 1,000x higher activity than S-configuration counterparts (e.g., Compound 23), highlighting stereochemistry's role in HSC expansion .
Functional Outcomes :
- Compound 40 outperforms this compound in LT-HSC expansion (3.0x vs. 2.7x in CAFC assays) and cobblestone area-forming cell (CAFC) frequency .
- Sodium salt derivatives (e.g., Compound 40) enhance solubility without compromising activity, making them superior for therapeutic applications .
Structural Flexibility : Modifications to the lactone ring (e.g., isopropyl substitution in Compound 37) and benzene ring (e.g., methyl groups in Compound 27) are tolerated and improve efficacy, whereas aromatic ring replacements reduce activity .
Table 2: Functional Comparison in Human HSC Expansion
| Metric | This compound (200 nM) | Compound 40 (12.5 nM) |
|---|---|---|
| CD34<sup>+</sup>CD49f<sup>+</sup> cell increase | 15–20% | >30% |
| LT-HSC frequency (cBMT assay) | 2.7x | 3.0x |
| Differentiation risk | None observed | None observed |
| Solubility | Moderate | High (sodium salt formulation) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
